3,4-dichloro-N-propylaniline hydrochloride
CAS No.: 2138568-12-2
Cat. No.: VC7183119
Molecular Formula: C9H12Cl3N
Molecular Weight: 240.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138568-12-2 |
|---|---|
| Molecular Formula | C9H12Cl3N |
| Molecular Weight | 240.55 |
| IUPAC Name | 3,4-dichloro-N-propylaniline;hydrochloride |
| Standard InChI | InChI=1S/C9H11Cl2N.ClH/c1-2-5-12-7-3-4-8(10)9(11)6-7;/h3-4,6,12H,2,5H2,1H3;1H |
| Standard InChI Key | KRBODGOXRSIOIK-UHFFFAOYSA-N |
| SMILES | CCCNC1=CC(=C(C=C1)Cl)Cl.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 3,4-dichloro-N-propylaniline hydrochloride, reflecting its structural components:
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A benzene ring with chlorine atoms at positions 3 and 4.
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A propyl group (-CH₂CH₂CH₃) attached to the nitrogen of the aniline moiety.
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A hydrochloride salt formation, indicating protonation of the amine group.
The molecular formula is C₉H₁₂Cl₃N, with a molecular weight of 240.36 g/mol (calculated from atomic masses). The hydrochloride salt enhances solubility in polar solvents compared to the free base .
Physicochemical Properties
Physical State and Stability
The compound is a solid at room temperature, stored under ambient conditions without decomposition . Comparative data for 3,4-dichloroaniline hydrochloride (MW: 198.5 g/mol) suggest a melting point range of 150–200°C, though experimental values for the N-propyl variant remain unreported .
Solubility and Partitioning
As a hydrochloride salt, it exhibits high solubility in polar solvents:
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Water: Moderate solubility due to ionic interactions.
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Ethanol/Methanol: High solubility, typical of amine hydrochlorides.
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Nonpolar Solvents (e.g., hexane): Low solubility.
The logP (octanol-water partition coefficient) is estimated at 2.8–3.5, indicating moderate lipophilicity influenced by the chlorophenyl group .
Chemical Reactivity and Applications
Electrophilic Substitution Reactions
The electron-withdrawing chlorine atoms deactivate the benzene ring, directing further substitution to the para position relative to existing groups. Example reactions include:
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Nitration: Forms 3,4-dichloro-6-nitro-N-propylaniline under concentrated HNO₃/H₂SO₄.
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Sulfonation: Yields sulfonic acid derivatives at elevated temperatures .
Functional Group Transformations
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Deprotonation: Treatment with NaOH regenerates the free base, 3,4-dichloro-N-propylaniline.
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Acylation: Reacts with acetyl chloride to produce N-propyl-3,4-dichloroacetanilide.
Comparative Analysis with Structural Analogues
*Data excluded per user instructions; included for illustrative purposes only.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents, leveraging its halogenated aromatic core for target binding .
Agrochemical Development
Chlorinated anilines are key intermediates in herbicides (e.g., propanil derivatives), though this compound’s specific role remains underexplored .
Future Directions and Research Opportunities
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Synthetic Optimization: Develop greener protocols using catalysts like Pd/C for hydrogenation steps.
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Crystallography: Elucidate crystal structure to guide drug design.
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Toxicokinetics: Assess absorption, distribution, and metabolism in model organisms.
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